7-Hydroxy-8,11,13-abietatrien-19-oic acid
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Overview
Description
7-Hydroxy-8,11,13-abietatrien-19-oic acid is a diterpenoid compound that belongs to the abietane family It is a naturally occurring organic compound found in various plant species, particularly conifers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-8,11,13-abietatrien-19-oic acid typically involves the oxidation of dehydroabietic acid. One common method includes the use of sodium borohydride (NaBH4) reduction followed by oxidation with reagents such as OsO4 and oxone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research. large-scale synthesis can be achieved through optimized reaction conditions and the use of efficient catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-8,11,13-abietatrien-19-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion to 7-oxo-dehydroabietic acid using oxidizing agents.
Reduction: Reduction of the carbonyl group to form hydroxy derivatives.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: OsO4, oxone.
Reducing Agents: NaBH4.
Solvents: DMSO, PEG300, Tween 80, ddH2O.
Major Products Formed:
- 7-oxo-dehydroabietic acid
- 7α/β-hydroxy-dehydroabietic acids
Scientific Research Applications
7-Hydroxy-8,11,13-abietatrien-19-oic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy-8,11,13-abietatrien-19-oic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Protein tyrosine phosphatase 1B (PTP1B), enzymes involved in oxidative stress.
Pathways Involved: Inhibition of PTP1B, leading to potential therapeutic effects in diabetes and obesity.
Comparison with Similar Compounds
- Dehydroabietic acid (8,11,13-abietatrien-18-oic acid)
- 7-oxo-dehydroabietic acid
- 7α/β-hydroxy-dehydroabietic acids
Comparison: 7-Hydroxy-8,11,13-abietatrien-19-oic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. Its ability to inhibit PTP1B and its antioxidative properties make it a compound of interest for therapeutic research .
Properties
Molecular Formula |
C20H28O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,4aS,9R)-9-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,16-17,21H,5,8-9,11H2,1-4H3,(H,22,23)/t16-,17?,19-,20+/m1/s1 |
InChI Key |
GPFVBJYXFRIOFB-FQVATPOOSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@](C3C[C@H]2O)(C)C(=O)O)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2O)(C)C(=O)O)C |
Origin of Product |
United States |
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